REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8]2([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:10][O:9]2)=[CH:4][CH:3]=1.[NH:17]1[CH:21]=[N:20][CH:19]=[N:18]1.[OH-].[K+]>C1(C)C=CC=CC=1.CS(C)=O>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8]([OH:9])([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:10][N:17]2[CH:21]=[N:20][CH:19]=[N:18]2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC2(OC2)C(C)(C)C)C=C1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
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N1N=CN=C1
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Name
|
solid
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
It was stirred a further 2 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
2 g of silica gel were added to the reaction mixture and it
|
Type
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FILTRATION
|
Details
|
was then filtered
|
Type
|
ADDITION
|
Details
|
75 ml of semi-concentrated hydrochloric acid were added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the crystals which separated out
|
Type
|
FILTRATION
|
Details
|
thereby were filtered off with suction
|
Type
|
ADDITION
|
Details
|
Then 80 ml of water and aqueous sodium hydroxide solution were added to the crystalline solid so that the pH of the mixture
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water to neutrality
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(CN2N=CN=C2)(C(C)(C)C)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |